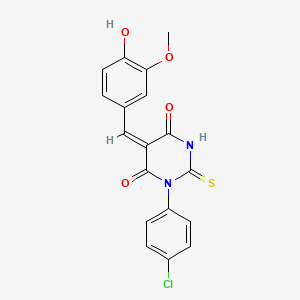

![molecular formula C12H14N4OS2 B5490492 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5490492.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide” is a derivative of 2,5-diamino-1,3,4-thiadiazole . It is a complex organic compound that has potential applications in various fields of chemistry and medicine .

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, molecular docking simulations have been performed using AutoDock4 . These simulations involve docking the synthesized compound and standard inhibitors into the crystal structure of specific enzymes .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with that of thiourea and hydroxyurea, standard inhibitors . The results indicated that the synthesized compounds could interact well with the active site of the urease enzyme .Physical And Chemical Properties Analysis

The compound is a derivative of 2,5-diamino-1,3,4-thiadiazole, which is a colorless crystal or white crystalline powder with weak alkalinity . It is slightly soluble in water and soluble in alcohol and ether solvents .作用機序

The mechanism of action of this compound is primarily based on its interaction with the active site of the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against this enzyme makes it a potential candidate for the treatment of infections caused by Helicobacter pylori .

Safety and Hazards

As an organic compound, it should be handled according to general laboratory safety procedures to avoid inhalation, ingestion, or skin contact . In case of accidental ingestion or inhalation, medical treatment should be sought . During storage and handling, it should be kept away from oxidizing agents to prevent dangerous reactions .

将来の方向性

The compound has shown promising results in inhibiting the urease enzyme, making it a potential candidate for the treatment of infections caused by Helicobacter pylori . Future research could focus on further evaluating its inhibitory activity and exploring its potential applications in other areas of medicine and chemistry .

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c13-11-15-16-12(19-11)18-8-10(17)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVZFXCXGSQYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)

![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)

![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)

![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)

![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)

![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)

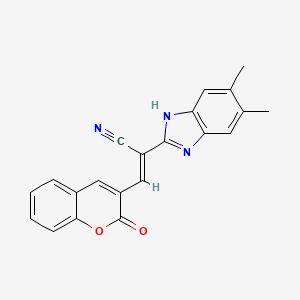

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5490462.png)

![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)

![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)

![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)

![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)

![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)